1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-6H,7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLDIOUVLAKRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395628 | |
| Record name | 3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53409-45-3 | |
| Record name | 3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol
The synthesis of this compound is most commonly achieved through a multi-step process that begins with the reaction of a substituted hydrazine (B178648) with an acrylate (B77674) or acrylamide (B121943), followed by the oxidation of a pyrazolidinone intermediate.
Reactions Involving 4-Chlorophenylhydrazine (B93024) and Acrylates/Acrylamides
A primary route to obtaining the pyrazole (B372694) ring structure involves the reaction of 4-chlorophenylhydrazine hydrochloride with either methyl acrylate or acrylamide. nih.govchemicalbook.com In a typical procedure, 4-chlorophenylhydrazine hydrochloride is reacted with methyl acrylate in ethanol (B145695) at elevated temperatures to yield the desired product. nih.gov Another approach utilizes acrylamide in the presence of a base like sodium ethoxide in ethanol. chemicalbook.com The reaction progress can be monitored by observing the disappearance of the starting material, 4-chlorophenylhydrazine hydrochloride. chemicalbook.com A solvent-free method has also been developed, where 4-chlorophenylhydrazine is ground with methyl acrylate in a ball mill in the presence of a base, offering an environmentally friendly alternative. researchgate.net
| Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |
| p-Chlorophenylhydrazine hydrochloride, Methyl acrylate | Ethanol | Stirred at 353 K for 2 h | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 50 |
| p-Chlorophenylhydrazine hydrochloride, Acrylamide | Sodium ethoxide, Ethanol | Dropwise addition at 40 °C, then heated to 80 °C and stirred for 6 hours | 1-(4-chlorophenyl) pyrazolidin-3-one | 79.8 (after oxidation) |
Intermediates in the Synthesis of this compound (e.g., Pyrazolidinones)
The reaction between 4-chlorophenylhydrazine and acrylates or acrylamides proceeds through the formation of a key intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979). chemicalbook.comgoogle.com This intermediate is a crucial precursor to the final pyrazol-3-ol product. The synthesis of this pyrazolidinone can be achieved by reacting p-chlorophenylhydrazine hydrochloride with methyl acrylate in the presence of a base like solid sodium methoxide (B1231860) in toluene (B28343). google.com The reaction is typically heated to reflux to remove water, and upon completion, the toluene is removed to yield the intermediate. google.com The formation of this pyrazolidinone is a critical step that sets the stage for the subsequent oxidation to the desired pyrazole.
| Reactants | Reagents/Solvents | Conditions | Intermediate | Purity (%) | Yield (%) |
| p-Chlorophenylhydrazine hydrochloride, Methyl acrylate | Solid sodium methoxide, Toluene | Cooled to 60 °C, dropwise addition at 55 °C, kept at temperature for 1.4 hours | 1-(4-chlorophenyl)-3-pyrazolone | 98.6 | 92 |
| p-Chlorophenylhydrazine hydrochloride, Methyl acrylate | Solid sodium methoxide, Toluene | Cooled to 45 °C, dropwise addition at 40 °C, kept at temperature for 1 hour | 1-(4-chlorophenyl)-3-pyrazolone | 97.5 | 89.7 |
Oxidation Methods for Pyrazolidinone Intermediates
The conversion of the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate to this compound is accomplished through an oxidation reaction. chemicalbook.comgoogle.com A common method involves dissolving the pyrazolidinone intermediate in an acidic solvent, such as formic acid or acetic acid, in the presence of a catalyst like ferric chloride. google.com Air is then bubbled through the heated solution to facilitate the oxidation. google.com After the reaction is complete, the solvent is largely removed, and the product is precipitated by adding water. google.com Another oxidation procedure involves dissolving the intermediate in water with the aid of a base and then introducing ferric chloride hexahydrate, followed by bubbling air through the heated mixture. chemicalbook.com The progress of the oxidation can be monitored by the disappearance of the pyrazolidinone peak in liquid chromatography. chemicalbook.com
| Intermediate | Reagents/Solvents | Conditions | Product | Yield (%) | Purity (%) |
| 1-(4-chlorophenyl) pyrazolidine-3-ketone | 88% Formic acid, Ferric chloride | Heated to 70 °C, air blown for 4h | 1-(4-Chlorophenyl)-3-pyrazoles alcohol | 99.4 | 99.6 |
| 1-(4-chlorophenyl) pyrazolidine-3-ketone | Acetic acid, Ferric chloride | Heated to 65 °C, air blown for 4h | 1-(4-Chlorophenyl)-3-pyrazoles alcohol | 99.5 | 99.4 |
| 1-(4-chlorophenyl) pyrazolidin-3-one | Water, Ferric chloride hexahydrate | Heated to 80 °C, air blown at 70L/min for 8h | 1-(4-chlorophenyl)-3-pyrazolol | 79.8 | 98.9 |
Advanced Purification and Isolation Techniques for this compound
Achieving a high degree of purity for this compound is essential for its use in subsequent chemical syntheses. Advanced purification and isolation techniques focus on crystallization, polymorph control, and pH-dependent extraction strategies.
Crystallization and Polymorph Control
Crystallization is a key step in the purification of this compound. Recrystallization from solvents like acetone (B3395972) can yield colorless bars of the compound. nih.gov A specific process has been developed to obtain a particular polymorph (polymorph I) of the compound. google.com This involves contacting a metal salt of 1-(4-chlorophenyl)pyrazol-3-olate, such as the potassium salt, with a solvent like anisole (B1667542) or cyclopentyl methyl ether. google.com After adjusting the pH, the aqueous phase is removed, and the desired polymorph is crystallized from the remaining solution, often through cooling crystallization, evaporative crystallization, or a combination of both. google.com
pH Adjustment and Solvent-Based Extraction Strategies
Purification is often achieved by manipulating the pH of the solution and employing solvent-based extraction. google.comgoogle.com The crude product, often in the form of a metal salt like potassium 1-(4-chlorophenyl)pyrazol-3-olate, is first protonated by adding an acid, such as hydrochloric acid, to adjust the pH to a range of 2 to 7, with a preferred range of 4 to 7. google.com This causes the this compound to precipitate. google.com An extraction with a suitable solvent, such as anisole, is then performed at an elevated temperature. google.com The aqueous layer is subsequently removed, and the purified product is crystallized from the organic phase. google.com In another method, after oxidation, the pH of the aqueous solution is adjusted to between 5 and 8, preferably 6-7, with a sodium hydroxide (B78521) solution to precipitate the product, which is then isolated by filtration. google.com
| Starting Material | Reagents/Solvents | Key Steps | Final Product | Purity |
| Aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate | HCl, Anisole | pH adjustment to 6, extraction with anisole at 75°C, crystallization | Crystalline 1-(4-chlorophenyl)pyrazol-3-ol | 98.9% w/w |
| 1-(4-chlorophenyl) pyrazolidine-3-ketone (after oxidation in formic acid) | Water, Sodium hydroxide solution | Precipitation with water, pH adjustment to 7, filtration | 1-(4-Chlorophenyl)-3-pyrazoles alcohol | 99.6% (LC) |
Catalytic Approaches in the Synthesis of this compound
The efficient synthesis of pyrazolones often relies on catalytic methods that offer high yields and selectivity under mild conditions. Both heterogeneous and homogeneous catalysis have been employed, with a growing emphasis on sustainable and recyclable catalytic systems.
Heterogeneous Catalysis (e.g., Co(II)@AC)
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. A notable example is the use of cobalt(II) complexes supported on activated carbon (Co(II)@AC) for various organic transformations. While specific studies on the direct synthesis of this compound using Co(II)@AC are not extensively detailed in the provided results, the application of cobalt acylpyrazolone complexes in oxidation reactions highlights their catalytic potential. dntb.gov.uabohrium.com For instance, a heterogeneous catalyst comprising a cobalt complex on neutral alumina (B75360) has been successfully used for the selective oxidation of styrene. bohrium.com This suggests that similar supported cobalt catalysts could be effective in the synthesis of pyrazolones, which can involve cyclocondensation and oxidation steps.
The general principle involves the immobilization of a catalytically active metal species, such as Co(II), onto a solid support like activated carbon. This support provides a high surface area for the reaction to occur and stabilizes the metal catalyst, preventing its leaching into the product mixture. The catalytic cycle would likely involve the coordination of the reactants to the cobalt center, followed by a series of steps to form the pyrazole ring.
Role of Modified Carbon Supports in Catalytic Oxidation Processes
Modified carbon supports play a crucial role in enhancing the efficiency and selectivity of catalytic oxidation processes. The properties of the carbon support, such as its surface area, porosity, and surface functional groups, can significantly influence the performance of the catalyst.
The modification of carbon supports can be achieved through various methods, including treatment with acids, bases, or oxidizing agents to introduce functional groups like carboxyl, hydroxyl, and carbonyl groups. These functional groups can act as anchoring sites for the metal catalyst, improving its dispersion and stability. Furthermore, the electronic properties of the support can be tuned to modulate the catalytic activity of the metal. Promoters, such as potassium and barium compounds, can also be added to the catalyst formulation to enhance its performance by modifying the electronic state of the active metal and neutralizing acidic surface groups on the carbon support. capes.gov.br
In the context of pyrazolone (B3327878) synthesis, a modified carbon support could enhance the oxidation step, which is sometimes involved in the formation of the final pyrazolone structure. For example, in the synthesis of pyrazolo[3,4-b]pyridines, a related heterocyclic system, a nano-magnetic metal-organic framework was used as a catalyst in a cooperative vinylogous anomeric-based oxidation process. researchgate.net This underscores the importance of the catalytic system, including the support, in facilitating key oxidative transformations.
Derivatization Strategies of this compound and Related Pyrazolones
The versatility of the pyrazolone core allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds with tailored properties. These strategies primarily focus on the functionalization of the pyrazole ring and the linkage to other heterocyclic systems.
Functionalization at Pyrazole Ring Positions (e.g., C-4 Reactivity)
The C-4 position of the pyrazolone ring is particularly reactive and serves as a key site for functionalization. The methylene (B1212753) group at this position is acidic and can be readily deprotonated to form a nucleophile, which can then react with various electrophiles.
One common reaction is the Knoevenagel condensation, where the C-4 position of a pyrazolone reacts with an aldehyde to form an arylmethylene derivative. nih.gov This reaction can be followed by a Michael addition of a second equivalent of the pyrazolone to yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov These reactions are often catalyzed by a base, such as sodium acetate. nih.gov
Furthermore, the C-4 position can be functionalized through various other reactions, including:
Halogenation: Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net
Sulfenylation: To introduce a sulfur-containing substituent. thieme-connect.com
Oxyacylation and Amination: Iodine(III)-mediated reactions can introduce acyl and amino groups at the C-4 position. nih.gov
These functionalization reactions provide access to a wide array of pyrazolone derivatives with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Table 1: Examples of C-4 Functionalization Reactions of Pyrazolones
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehyde, NaOAc | 4-Arylmethylene-pyrazolones | nih.gov |
| Michael Addition | Arylmethylene-pyrazolone | 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-pyrazolones | researchgate.net |
| Sulfenylation | Electrophilic Sulfur Reagent | 4-Thio-pyrazolones | thieme-connect.com |
Linking to Other Nitrogenous Heterocyclic Systems
Linking the pyrazolone core to other nitrogenous heterocyclic systems is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov This can be achieved through various synthetic approaches that form a new ring fused to the pyrazole or a linker connecting the two heterocyclic moieties.
One approach involves the multicomponent reaction of 5-aminopyrazoles with other building blocks to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-b]quinolinones. nih.govresearchgate.net For instance, the reaction of 5-aminopyrazoles, aldehydes, and dimedone can yield pyrazolo[3,4-b]quinolinones, catalyzed by an organic acid like pyridine-2-carboxylic acid. researchgate.net
Another strategy is to synthesize pyrazolone derivatives bearing a reactive functional group that can be used to couple with another heterocyclic molecule. For example, a pyrazolone with a thione group can be linked to a quinoxaline (B1680401) moiety through a bis(bromomethyl) linker. mdpi.com Similarly, pyrazoles have been linked to triazole and oxadiazole rings to explore synergistic effects. nih.gov
These strategies allow for the creation of complex molecular architectures with diverse pharmacophoric features, which is a powerful tool in the design of new therapeutic agents.
Asymmetric Synthesis Approaches for Pyrazolone Derivatives
The development of asymmetric methods for the synthesis of chiral pyrazolone derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. thieme-connect.com Many of these asymmetric transformations focus on creating a stereocenter at the C-4 position of the pyrazolone ring.
Organocatalysis and metal catalysis are the two main pillars of asymmetric pyrazolone synthesis. rsc.orgrsc.org Chiral organocatalysts, such as squaramides, thioureas, and cinchona alkaloids, have been successfully employed in various reactions, including: researchgate.netrsc.org
Michael additions: The enantioselective addition of pyrazolones to nitroalkenes or other Michael acceptors. researchgate.netrsc.org
Allylic alkylations: The reaction of pyrazolones with Morita-Baylis-Hillman (MBH) carbonates or allylic alcohols. rsc.org
Mannich reactions: The reaction of pyrazolones with imines. researchgate.net
Metal catalysts, often in the form of chiral complexes, are also highly effective in promoting asymmetric transformations of pyrazolones. Chiral phosphoric acids have been used as catalysts in the asymmetric reaction of pyrazolones with azonaphthalenes to produce axially chiral pyrazole derivatives. nih.gov
More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the asymmetric synthesis of chiral pyrazoles with nitrile-containing all-carbon quaternary centers. acs.org These methods provide access to enantiomerically enriched pyrazolone derivatives in high yields and with excellent stereoselectivity, which are valuable building blocks for the synthesis of chiral drugs and other functional materials. thieme-connect.comrsc.orgrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Activated Carbon (AC) |
| Aluminum Nitrate Nonahydrate |
| Amines |
| Ammonia |
| Ammonium Perrhenate |
| Barium |
| Barium Compounds |
| Benzaldehydes |
| Benzoic Acid |
| Bis(bromomethyl) Linker |
| Carbonyl |
| Carboxyl |
| Cinchona Alkaloids |
| Cobalt(II) |
| Cyanopyridine |
| Cyclohexene |
| Dimedone |
| Ethyl Acetoacetate |
| Furfural |
| Hydrazines |
| Hydrogen Peroxide |
| Hydroxyl |
| Imidazole |
| Iodine(III) |
| Lewis Bases |
| Malononitrile |
| Methyl Oleate |
| Methyltrioxorhenium (MTO) |
| N-Acetyl-D-glucosamine |
| N-Bromosuccinimide (NBS) |
| N-Chlorosuccinimide (NCS) |
| Nitroalkenes |
| Oxadiazoles |
| Perrhenic Acid |
| Phenylhydrazones |
| Phosphoric Acid |
| Potassium |
| Potassium Compounds |
| Pyrazole |
| Pyrazoline |
| Pyrazolo[3,4-b]pyridines |
| Pyrazolo[3,4-b]quinolinones |
| Pyridine-2-carboxylic Acid |
| Pyridine N-oxides |
| Quinoxaline |
| Schiff Bases |
| Squaramides |
| Styrene |
| Tetracyanoethylene (TCE) |
| Thioureas |
| Triazoles |
Structural Analysis and Conformational Studies
X-ray Crystallography of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol
X-ray crystallography has provided a definitive look into the solid-state structure of this compound, revealing precise details about its crystal system, molecular shape, and the interactions between molecules.
Crystal System and Space Group DeterminationCurrent time information in Dallas, TX, US.
The crystal structure of this compound has been determined to belong to the monoclinic crystal system. Current time information in Dallas, TX, US. The specific space group was identified as P2₁/c . Current time information in Dallas, TX, US. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were measured at a temperature of 293 K. Current time information in Dallas, TX, US.
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₇ClN₂O |
| Formula Weight | 194.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6461 (19) |
| b (Å) | 13.833 (3) |
| c (Å) | 6.5045 (13) |
| β (°) | 94.33 (3) |
| Volume (ų) | 865.4 (3) |
| Z | 4 |
Molecular Conformation, Dihedral Angles, and Bond LengthsCurrent time information in Dallas, TX, US.
The bond lengths within the molecule are consistent with those observed in related structures. Current time information in Dallas, TX, US. Key bond lengths are detailed in the table below.
| Bond | Length (Å) |
|---|---|
| Cl1—C6 | 1.740 (4) |
| O1—C3 | 1.334 (5) |
| N1—C1 | 1.349 (5) |
| N1—N2 | 1.369 (4) |
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly FormationCurrent time information in Dallas, TX, US.
In the crystal lattice, molecules of this compound are not isolated but interact with their neighbors through specific intermolecular forces. The most significant of these is hydrogen bonding. The hydroxyl group (-OH) on the pyrazole (B372694) ring acts as a hydrogen bond donor, while the nitrogen atom (N2) of a neighboring pyrazole ring acts as a hydrogen bond acceptor. Current time information in Dallas, TX, US.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O1—H1⋯N2ⁱ | 0.86 (4) | 1.89 (4) | 2.744 (4) | 173 (4) |
Symmetry code: (i) -x+1, -y, -z+1
Spectroscopic Characterization Techniques in Structural Elucidation
While X-ray crystallography provides a detailed solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure in solution and for identifying characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search of scientific literature and chemical databases did not yield specific experimental or calculated ¹H or ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
A thorough search of scientific literature and chemical databases did not yield specific experimental or calculated IR spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This data helps in determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.
Currently, there is no specific mass spectrometry data available in the public domain for this compound. Research on the mass spectrometric behavior of pyrazole derivatives is available, but a direct and detailed analysis of the title compound has not been published. For instance, studies on other substituted pyrazole compounds have been conducted to understand their fragmentation patterns under electron impact. researchgate.net However, without direct experimental data for this compound, any discussion on its specific fragmentation would be purely speculative.
To provide a comprehensive analysis, the following table remains to be populated with experimental data once it becomes available.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]+ | Data not available | Data not available |
| [M - Cl]+ | Data not available | Data not available |
| [C7H6Cl]+ | Data not available | Data not available |
| [C4H5N2O]+ | Data not available | Data not available |
| (This table is for illustrative purposes and does not contain actual experimental data.) |
Biological Activities Non Clinical Investigations
Antifungal Activities
The utility of the pyrazole (B372694) scaffold in developing antifungal agents is well-established, ranging from its use as a building block for commercial fungicides to the intrinsic antifungal properties of its derivatives.
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, often in its tautomeric form 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, serves as a crucial intermediate in the synthesis of potent fungicides. chemicalbook.com Its most notable application is in the production of Pyraclostrobin (B128455). nih.govinchem.org Pyraclostrobin is a broad-spectrum, foliar fungicide belonging to the strobilurin class. nih.govepa.gov Strobilurins are synthetic analogues of a natural antifungal substance that inhibits mitochondrial respiration in fungi by blocking the cytochrome-bc1 complex, thereby disrupting the energy supply and halting fungal growth. nih.govinchem.org The synthesis of Pyraclostrobin involves the core structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol. nih.gov This compound is also utilized in creating heterologous haptens for generating high-affinity antibodies against Pyraclostrobin, which is useful for residue analysis. chemicalbook.com The established role of this pyrazole derivative as a key precursor underscores its importance in modern agrochemical development. epa.gov
Beyond its role as a synthetic intermediate, derivatives of the pyrazole structure exhibit significant antifungal properties themselves. Numerous studies have synthesized and evaluated novel pyrazole derivatives against a range of pathogenic fungi.
For instance, a series of novel pyrazole-4-carboxamides were designed and found to exhibit excellent in vitro activity against several fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. acs.org Specifically, compounds 7d and 12b from this series showed outstanding activity against R. solani, with EC₅₀ values of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad. acs.org In vivo tests on rice leaves confirmed that these compounds could effectively inhibit the growth of R. solani. acs.org
Another study focused on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. nih.gov While many compounds showed moderate activity, the isoxazolol pyrazole carboxylate 7ai displayed strong antifungal effects against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov Similarly, research on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed that compounds bearing 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone scaffolds showed promising activity against various fungal pathogens. nih.gov
Triazole derivatives incorporating a phenylethynyl pyrazole moiety have also been investigated. nih.gov Compounds 5k and 6c from this series demonstrated excellent in vitro activities against Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, compound 6c was effective in an in vivo mouse model against C. albicans infection. nih.gov
Table 1: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Fungal Strain | Activity (EC₅₀/MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamide (7d ) | Rhizoctonia solani | EC₅₀: 0.046 | acs.org |
| Pyrazole-4-carboxamide (12b ) | Rhizoctonia solani | EC₅₀: 0.046 | acs.org |
| Isoxazolol pyrazole carboxylate (7ai ) | Rhizoctonia solani | EC₅₀: 0.37 | nih.gov |
| Triazole-pyrazole (5k ) | Candida albicans | MIC: 0.125 | nih.gov |
| Triazole-pyrazole (6c ) | Candida albicans | MIC: 0.0625 | nih.gov |
| Triazole-pyrazole (5k ) | Cryptococcus neoformans | MIC: 0.125 | nih.gov |
| Triazole-pyrazole (6c ) | Cryptococcus neoformans | MIC: 0.0625 | nih.gov |
Antimicrobial Activities (Bacterial, Viral)
The versatility of the pyrazole scaffold extends to its activity against bacterial and viral pathogens, with numerous derivatives showing potential in non-clinical studies.
Derivatives of pyrazole have demonstrated a broad spectrum of antibacterial activity. mdpi.com Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a series of pyrazoline derivatives were synthesized from chalcones and tested for antibacterial activity, with some showing better inhibition against certain strains than the standard drug chloramphenicol (B1208). researchgate.net
Research into 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles showed good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. meddocsonline.org Another study synthesized novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives, many of which showed considerable antimicrobial activity. nih.gov Specifically, hydrazone derivatives 21a-c and 22 were remarkably active against both bacteria and fungi, with compound 21a showing MIC values lower than the standard drug chloramphenicol against the tested bacterial strains. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Hydrazone (21a ) | Staphylococcus aureus | 62.5 | nih.gov |
| Pyrazole Hydrazone (21a ) | Bacillus subtilis | 62.5 | nih.gov |
| Pyrazole Hydrazone (21a ) | Klebsiella pneumoniae | 125 | nih.gov |
| Pyrazole Hydrazone (21a ) | Escherichia coli | 125 | nih.gov |
| Pyrazole Derivative (3 ) | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative (4 ) | Streptococcus epidermidis | 0.25 | nih.gov |
The pyrazole nucleus is a key component in several compounds investigated for antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The low cytotoxicity of many pyrazole derivatives makes them attractive candidates for the development of new antiretroviral drugs. researchgate.netrsc.org In fact, Lenacapavir, the first capsid inhibitor and a pyrazole-based drug, was approved for treating multi-drug-resistant HIV-1 infections. rsc.org
Numerous experimental pyrazole compounds have shown potent inhibition of HIV and its enzymes. rsc.org For instance, Lersivirine, a pyrazole derivative, is a potent inhibitor of HIV-1 reverse transcriptase (RT). rsc.org A study on novel 3-benzoylbenzofuran and pyrazole derivatives found that several pyrazoles inhibited HIV infections, with compound 5f being the most potent, showing an IC₅₀ value of 0.39 µM against one pseudovirus strain. rsc.org
Other research has focused on pyrazole derivatives as inhibitors of the HIV-1 Ribonuclease H (RNase H) function of reverse transcriptase. acs.org A series of pyrrolyl–pyrazole carboxylic acids demonstrated inhibitory activities in the low micromolar to submicromolar range. acs.org The evaluation of various pyrazole derivatives has shown promising antiviral activity against a panel of viruses, indicating the scaffold's potential in developing new therapeutic agents. researchgate.netfrontiersin.orgnih.goveurekaselect.com
Antitumor/Anticancer Activities
Pyrazole derivatives have been extensively explored as potential anticancer agents, demonstrating the ability to inhibit cancer cell growth through various mechanisms. nih.govnih.govbenthamdirect.com
A significant body of research exists on the antitumor potential of derivatives of 1-(4-chlorophenyl)pyrazole. One study detailed the synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to other nitrogenous heterocyclic rings. nih.gov Several of these compounds were selected by the National Cancer Institute (NCI) for antitumor screening and showed a broad spectrum of activity at the growth inhibition (GI₅₀) and total growth inhibition (TGI) levels. nih.gov Specifically, compounds 13 and 14 proved to be the most active members in this study, with GI₅₀ values of 0.08 µM and 0.36 µM, respectively. nih.gov
A related study synthesized 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and their derived ring systems. researchgate.net Seven of the new compounds exhibited potent and broad-spectrum antitumor activity against most of the tested tumor cell lines. researchgate.net
Another derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] researchgate.netnih.govbenthamdirect.comtriazolo[3,4-b] nih.govnih.govbenthamdirect.comthiadiazole (CPNT), was synthesized and evaluated for its effect on hepatocellular carcinoma (HepG2) cells. researchgate.net The compound showed a dose-dependent cytotoxic effect with a very low IC₅₀ value of 0.8 μg/mL and was found to induce apoptosis in the cancer cells. researchgate.net These findings highlight that appropriate substitution on the 1-(4-chlorophenyl)pyrazole core can lead to potent anticancer agents. nih.govsrrjournals.combohrium.com
Table 3: Antitumor Activity of Selected 1-(4-chlorophenyl)pyrazole Derivatives
| Compound | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| Pyrazol-3-carbonyl Derivative (13 ) | GI₅₀ (Mean Graph Midpoint) | 0.08 | nih.gov |
| Pyrazol-3-carbonyl Derivative (14 ) | GI₅₀ (Mean Graph Midpoint) | 0.36 | nih.gov |
| Pyrazol-3-carbonyl Derivative (7 ) | GI₅₀ (Mean Graph Midpoint) | 0.67 | nih.gov |
| CPNT | IC₅₀ (HepG2 cells) | ~1.7 (converted from 0.8 µg/mL) | researchgate.net |
In Vitro Screening Against Cancer Cell Lines (e.g., NCI Panel)
Derivatives of this compound have been the subject of numerous in vitro anticancer screenings, often utilizing the U.S. National Cancer Institute's (NCI) 60-cell line panel. These studies reveal a broad spectrum of activity against various cancer types.
A series of novel analogs of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide underwent evaluation by the NCI for their antitumor properties. nih.gov Among the tested compounds, seven demonstrated significant and broad-spectrum antitumor activity against the majority of the subpanel tumor cell lines, with GI50 (50% growth inhibition) values below 100 μM. nih.gov
Further research into pyrazole derivatives has highlighted their potential against specific cancer types. For instance, certain pyrazolylnucleosides have shown notable activity; one such compound exhibited a GI50 of 3.0 µM against the HS 578T breast cancer cell line and 9.3 µM against the Hop-92 lung cancer cell line. researchgate.net Similarly, other pyrazole derivatives have demonstrated exceptional anti-proliferative effects across the full NCI-60 panel, with one compound achieving a mean growth inhibition of 96.47%. researchgate.netmdpi.com A triazolo-thiadiazole structure incorporating a 3-(4-chlorophenyl)-1H-pyrazol-4-yl moiety has also been investigated for its anticancer effects in HepG2 liver cancer cell lines. chemmethod.com
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives.
| Compound Type | Cancer Cell Line(s) | Reported Activity (IC50/GI50) |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs (Compounds 7a-c, 9, 11, 13, 14) nih.gov | NCI 60-cell line panel (most subpanels) | GI50 < 100 µM |
| Pyrazole derivative (Compound 4) researchgate.netmdpi.com | NCI 60-cell line panel | Mean GI = 96.47%; Full-panel GI50 = 3.81 µM |
| Pyrazolylnucleoside (Compound 6e) researchgate.net | Breast (HS 578T), Lung (Hop-92) | GI50 = 3.0 µM (HS 578T), 9.3 µM (Hop-92) |
| Coumarinyl pyrazole derivative (Compound P-03) mdpi.com | Lung (A549) | IC50 = 13.5 µM |
| Pyrazolyl derivative (Compound 1) nih.gov | Colon (HCT-116), Liver (HepG2) | IC50 = 4.2 µM (HCT-116), 4.4 µM (HepG2) |
Structure-Activity Relationships (SAR) for Antitumor Potential of Derivatives
The antitumor potential of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its associated phenyl groups. Structure-activity relationship (SAR) studies consistently show that the substituted pyrazole framework is a critical scaffold for anticancer activity. researchgate.netnih.gov
Key SAR findings include:
Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring attached to the pyrazole core is crucial. For example, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, a 3,4,5-trimethoxy substitution on the terminal phenyl ring resulted in the most promising anticancer activity. chemmethod.com
N-1 Benzyl (B1604629) Group: Preliminary SAR studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the benzyl-pyrazole core with the title compound, have been conducted to optimize antiproliferative activity.
General Observations: Reviews of pyrazole-based anticancer agents confirm that appropriate substitutions at various positions of the pyrazole heterocycle can markedly improve anticancer efficacy and selectivity toward tumor cells. researchgate.netnih.gov These modifications influence how the molecule interacts with its biological targets, thereby modulating its activity.
Anti-inflammatory and Analgesic Activities (Non-Clinical Models)
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. Numerous derivatives have been investigated in non-clinical models, demonstrating significant activity.
The anti-inflammatory properties of pyrazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase. For example, newly synthesized heterocyclic compounds incorporating pyrazole moieties have been evaluated for their in vitro anti-inflammatory efficiency using methods like protein denaturation inhibition.
In addition to anti-inflammatory effects, pyrazole-containing compounds have shown analgesic properties in various animal models. Studies have utilized the acetic acid-induced writhing test and the formalin-induced pain model to confirm the antinociceptive activity of pyrazole derivatives of 1,2,4-triazol-3-thiol. These findings underscore the potential of the pyrazole scaffold in developing agents that can mitigate both inflammation and pain.
Enzyme Inhibition Studies (Non-Clinical Focus)
Carbonic Anhydrase (CA) Inhibition: Derivatives of pyrazole have been extensively studied as inhibitors of human carbonic anhydrase isoforms, particularly the cytosolic enzymes hCA I and hCA II. A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against both hCA I and hCA II.
Further studies on benzenesulfonamides incorporating pyrazolecarboxamide moieties revealed compounds with potent inhibitory activity. One derivative featuring a 1-(4-chlorophenyl) substituent was noted for its beneficial effect on hCA I inhibitory activity. The table below presents inhibition data for selected pyrazole derivatives against hCA I and hCA II.
| Compound Series | Target | Inhibition Constant (Ki) Range |
| 4-(3-(4-Aryl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7–533.1 nM |
| hCA II | 412.5–624.6 nM | |
| Pyrazole- and Pyridazinecarboxamide-based Sulfonamides | hCA I | 6.2–3822 nM |
| hCA II | 7.5–966.3 nM |
Cholinesterase (ChE) Inhibition: The pyrazole scaffold has also been incorporated into compounds designed as cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. Research on N-phenylacetamide derivatives bearing a 1H-pyrazole ring indicated that these compounds displayed moderate and selective inhibitory activity against acetylcholinesterase (AChE) with no significant inhibition of butyrylcholinesterase (BuChE). Further studies have confirmed the potential of pyrazole and pyrazoline derivatives as effective AChE inhibitors.
The versatility of the pyrazole scaffold allows its derivatives to target a wide array of other enzymes implicated in various diseases.
Xanthine (B1682287) Oxidase (XO): Pyrazole derivatives have emerged as potent inhibitors of xanthine oxidase, an enzyme linked to hyperuricemia and the generation of reactive oxygen species in cancer. nih.gov One pyrazolyl derivative demonstrated an IC50 value of 0.83 µM for XO inhibition, which was significantly more potent than the standard drug allopurinol. nih.gov This inhibitory action is suggested as a potential mechanism for the anticancer effects of these compounds. nih.gov
HIV-1 Reverse Transcriptase (RT): The pyrazole ring has been used as a key structural element in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the RT enzyme, restricting its movement and preventing viral RNA transcription. nih.gov Additionally, pyrrolyl-pyrazole derivatives have been developed as selective inhibitors of the ribonuclease H (RNase H) function of RT, a different active site on the same enzyme.
Dipeptidyl Peptidase IV (DPP-IV): Pyrazole-based compounds have been identified as promising inhibitors of DPP-IV, a target for the management of type 2 diabetes. Pyrazole-incorporated thiosemicarbazones have shown potent DPP-IV inhibitory activity, with one derivative exhibiting an IC50 of 1.266 nM, which was more effective than the reference drug sitagliptin. The pyrazole ring is thought to facilitate key interactions within the S1 and S2 pockets of the DPP-IV active site.
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, CDK2 is a significant target in cancer therapy. Novel series of pyrazole derivatives have been developed as potent and selective CDK2 inhibitors. researchgate.net Compounds from an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series inhibited CDK2 with Ki values in the single-digit nanomolar range. Another study identified a di-amino pyrazole derivative with selective CDK2 inhibition (IC50 = 0.35 µM). researchgate.net These inhibitors have been shown to arrest the cell cycle and induce apoptosis in cancer cells.
| Enzyme Target | Compound Series | Reported Activity (IC50/Ki) |
| Xanthine Oxidase (XO) nih.gov | Pyrazolyl derivative (Compound 1) | IC50 = 0.83 µM |
| HIV-1 RNase H | Oxyphenylpyrrolyl–pyrazole (Compound 11b) | IC50 = 0.27 µM |
| Dipeptidyl Peptidase IV (DPP-IV) | Pyrazole-based thiosemicarbazone (Compound 2f) | IC50 = 1.266 nM |
| Cyclin-Dependent Kinase 2 (CDK2) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | Ki = 0.005 µM |
| Cyclin-Dependent Kinase 2 (CDK2) researchgate.net | Di-amino pyrazole derivative (CAN508) | IC50 = 0.35 µM |
Mechanistic Insights and Target Identification
Proposed Mechanisms of Action for Biological Efficacy (Non-Clinical Focus)
Pyrazoles and their derivatives are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic effects. nih.gov The mechanism of action for many pyrazole (B372694) compounds is often multifactorial, involving interactions with multiple biological targets. For analogs of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, non-clinical studies suggest that their efficacy, particularly in nociception models, is not tied to a single pathway but rather a coordinated modulation of several key proteins involved in pain signaling. nih.govnih.gov
Research into related pyrazole structures indicates that the primary mechanisms for their biological effects, such as analgesia, involve the modulation of ion channels and opioid receptors. nih.gov Specifically, these compounds have been shown to inhibit channels that are activated by acidic conditions and to interact with opioid receptors, which are well-established targets for pain management. nih.govnih.gov This dual-action potential suggests a synergistic approach to achieving biological efficacy, targeting distinct but complementary pathways involved in the sensation and transmission of pain signals.
Ligand-Receptor Interactions (Theoretical and Experimental Approaches)
The interaction between a ligand like this compound and its biological receptors is the foundational event for its pharmacological activity. Both experimental and theoretical methods are employed to characterize these interactions. Experimental approaches, such as electrophysiology, can directly measure the functional effect of a compound on ion channels and receptors expressed in cells. nih.gov Theoretical approaches, like molecular docking, provide insights into the potential binding modes and affinities between the ligand and its target protein. nih.govnih.gov
Studies on pyrazole analogs have revealed direct interactions with both opioid receptors and acid-sensing ion channels (ASICs). nih.gov ASICs are proton-gated channels involved in pain sensation, and their blockage can produce analgesic effects. nih.govmdpi.com
In electrophysiological analyses of pyrazole compounds with structural similarities to this compound, researchers observed significant activity at both μ-opioid receptors (μMOR) and ASIC-1α channels. nih.gov For instance, pyrazole analogs LQFM-020 and LQFM-021 demonstrated agonist activity at the μMOR while also inhibiting the ASIC-1α channel. nih.gov This suggests a multi-target mechanism where the compounds not only activate the well-known opioid pain-relief pathway but also block a separate, acid-sensitive pain pathway. nih.gov The interaction is dose-dependent, and the antinociceptive effects can be reversed by opioid antagonists like naloxone, confirming the involvement of the opioid system. nih.gov
Another study highlighted that different pyrazole derivatives can target other opioid receptor subtypes, such as the κ-opioid receptor, to produce their antinociceptive effects. nih.gov This indicates that the pyrazole scaffold is a versatile framework for developing receptor-selective modulators.
Table 1: Research Findings on Pyrazole Analogs
| Compound | Target | Activity | IC50/EC50 (µM) |
|---|---|---|---|
| LQFM-020 | ASIC-1α | Inhibition | 96.1 |
| μMOR | Agonist | 117.4 | |
| LQFM-021 | ASIC-1α | Inhibition | 91.6 |
| μMOR | Agonist | 98.9 | |
| LQFM-039 | ASIC-1α | Inhibition | 235.2 |
| μMOR | Agonist | 86.3 |
Role of Structural Motifs in Bioactivity and Selectivity
The specific arrangement of atoms and functional groups—the structural motifs—within a molecule like this compound dictates its biological activity and selectivity. Key structural features include the pyrazole core, the chlorophenyl group, and the hydroxypyrazole tautomer.
The pyrazole ring itself is a critical pharmacophore found in numerous active compounds. researchgate.net The presence of the 4-chlorophenyl group is a common feature in many biologically active molecules, influencing properties like lipophilicity and the potential for halogen bonding, which can enhance binding affinity to protein targets. researchgate.netnih.gov Crystal structure analysis of the closely related 1-(4-chlorophenyl)-1H-pyrazol-3-ol reveals a dihedral angle of 11.0 (2)° between the phenyl and pyrazole rings. nih.gov In the crystalline state, these molecules form inversion dimers through O—H⋯N hydrogen bonds. nih.gov This hydrogen bonding capability, stemming from the pyrazol-3-ol motif, is crucial for interacting with amino acid residues in a receptor's binding pocket.
The substitution pattern on the pyrazole and phenyl rings is vital for selectivity. For example, studies on different fluorinated phenyl-pyrazole analogs showed that while the position of the fluorine atom did not significantly alter the analgesic effect, it could influence the degree of interaction with targets like the ASIC-1α channel. nih.gov
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It provides valuable insights into the binding mode and affinity of ligands with their target proteins. For pyrazole derivatives, docking studies have been employed to understand their interaction with various enzymes and receptors, such as protein kinases and tubulin. nih.govnih.gov
In docking studies of various pyrazole derivatives, ligands were shown to fit deeply within the binding pockets of their target proteins, forming key hydrogen bonds and other interactions. nih.gov For example, analyses of pyrazole compounds targeting protein kinases revealed that they establish favorable interactions, leading to low binding energies and good inhibition constants. nih.gov Although a specific docking study for this compound with opioid receptors or ASIC-1α is not detailed in the available literature, such analyses are critical for rational drug design. They help in visualizing how the chlorophenyl group might fit into a hydrophobic pocket and how the pyrazol-ol's hydroxyl group could act as a hydrogen bond donor or acceptor to secure the ligand in the active site. nih.govresearchgate.net This type of analysis is fundamental to understanding the structure-activity relationship and optimizing lead compounds for improved efficacy and selectivity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol |
| LQFM-020 |
| LQFM-021 |
| LQFM-039 |
| MPClE (methyl 5-trichloromethyl-3-methyl-1H-pyrazole-1-carboxylate) |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process involves geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For a flexible molecule like 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, which has a rotatable bond between the chlorophenyl and pyrazole (B372694) rings, conformational analysis would be performed to identify the lowest energy conformer. This would likely involve mapping the potential energy surface by rotating the dihedral angle between the two ring systems.
The electronic properties of a molecule are key to understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Analysis of the electron density distribution in these orbitals would reveal the regions of the molecule that are more likely to act as electron donors (HOMO) or acceptors (LUMO). Furthermore, time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra and characterize the nature of electronic transitions, such as intramolecular charge transfer.
Vibrational analysis, typically performed after geometry optimization, calculates the vibrational frequencies of the molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the synthesized compound. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups.
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique would be used to dock this compound into the active site of a target protein. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The docking score provides an estimate of the binding affinity, indicating the strength of the interaction. Molecular dynamics simulations could then be used to study the stability of the ligand-protein complex over time.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies use computational models to predict the pharmacokinetic properties of a drug candidate. For this compound, these predictions would assess its drug-likeness based on parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Models would also be used to predict its absorption potential (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolic stability, and potential for toxicity.
Quantum Chemical Descriptors and Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and are used to establish relationships between structure and properties (QSPR) or structure and activity (QSAR). researchgate.netnih.gov These descriptors are fundamental in predicting the behavior of a compound without the need for extensive experimental work.
Detailed research findings on pyrazole derivatives have shown that their biological activity and physicochemical properties are closely linked to their electronic and structural features. researchgate.netelsevierpure.com For instance, the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP) are key determinants of how a molecule interacts with its environment. researchgate.netbibliotekanauki.plresearchgate.net
In the context of this compound, the substituent groups—a 4-chlorophenylmethyl group at the N1 position and a hydroxyl group at the C3 position—are expected to significantly influence its quantum chemical descriptors. The chlorine atom, being electronegative, and the phenyl ring, with its delocalized π-system, modulate the electronic properties of the pyrazole core.
Computational studies on similar chlorophenyl-substituted pyrazolone (B3327878) derivatives have utilized Density Functional Theory (DFT) to calculate various descriptors. bibliotekanauki.plresearchgate.net These calculations help in identifying electron-deficient sites which could be important for drug design. bibliotekanauki.pl The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity of the molecule. nih.gov
Below is a representative table of quantum chemical descriptors that could be calculated for this compound, based on typical values for related pyrazole derivatives.
| Quantum Chemical Descriptor | Description | Representative Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. | 5.3 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 3.2 D |
| Electron Affinity (A) | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. | 1.5 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from a gaseous atom or molecule. | 6.8 eV |
| Global Hardness (η) | A measure of the resistance to change in the electron distribution or charge transfer. | 2.65 |
| Global Softness (S) | The reciprocal of global hardness; indicates the capacity of an atom or group of atoms to receive electrons. | 0.38 eV⁻¹ |
Note: The values in this table are illustrative and based on general findings for pyrazole derivatives. Specific calculations for this compound would be required for precise data.
Structure-property relationship studies on pyrazole derivatives have established correlations between these descriptors and various observed properties. dntb.gov.ua For example, the molecular electrostatic potential (MESP) can be used to predict sites for electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms and intermolecular interactions. researchgate.net
NMR Chemical Shift Prediction using Gauge Independent Atomic Orbital (GIAO) Methodologies
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry that aids in structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govrsc.orgconicet.gov.ar
This method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govresearchgate.net By referencing these calculated shielding values to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS), the chemical shifts (δ) can be predicted. researchgate.net
For pyrazole derivatives, the GIAO method has been successfully used to predict both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions is dependent on the chosen level of theory, including the functional and the basis set. nih.gov Studies have shown that with appropriate computational parameters, a good correlation between calculated and experimental NMR data can be achieved, which is invaluable for assigning complex spectra and for distinguishing between isomers. rsc.orgresearchgate.net
In the case of this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the pyrazole ring, the chlorophenyl group, and the methylene (B1212753) bridge. These predictions can be instrumental in confirming the regiochemistry of the substitution on the pyrazole ring.
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for a hypothetical pyrazole derivative with similar structural motifs is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-H4 | 5.8 | - |
| Methylene-CH₂ | 5.2 | 55.0 |
| Phenyl-H (ortho) | 7.3 | 129.0 |
| Phenyl-H (meta) | 7.4 | 129.5 |
| Pyrazole-C3 | - | 160.0 |
| Pyrazole-C4 | - | 95.0 |
| Pyrazole-C5 | - | 140.0 |
| Phenyl-C (ipso) | - | 135.0 |
| Phenyl-C (ortho) | - | 129.0 |
| Phenyl-C (meta) | - | 129.5 |
| Phenyl-C (para) | - | 134.0 |
Note: These values are for illustrative purposes to demonstrate the output of GIAO calculations and are not the specific predicted values for this compound.
The comparison of such predicted spectra with experimentally obtained data can provide strong evidence for the proposed molecular structure. nih.gov
Applications in Advanced Materials and Agrochemicals
Intermediate in Agrochemical Development
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, also referred to as 1-(4-chlorophenyl)pyrazol-3-ol, is a critical precursor in the synthesis of modern pesticides. Its structure is a key component for building the active ingredients in several widely used agrochemicals.
This pyrazole (B372694) derivative is a crucial intermediate in the manufacturing of pyraclostrobin (B128455), a broad-spectrum fungicide from the strobilurin class. google.comgoogle.com Pyraclostrobin functions by inhibiting mitochondrial respiration in fungi, effectively preventing spore germination and mycelial growth. inchem.org The synthesis pathway to pyraclostrobin relies on 1-(4-chlorophenyl)pyrazol-3-ol as a foundational molecule. google.comgoogle.com
The production process generally involves synthesizing the pyrazole ring structure first. One common method starts with the reaction of (4-chlorophenyl)hydrazine and methyl acrylate (B77674), which proceeds through an intermediate like 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979). google.comresearchgate.net This intermediate is then oxidized to form a salt of 1-(4-chlorophenyl)pyrazol-3-ol, such as the potassium or sodium salt. google.com This pyrazolol intermediate is then further reacted in subsequent steps to build the final, complex structure of pyraclostrobin. google.com The purity and specific polymorphic form of the crystalline 1-(4-chlorophenyl)pyrazol-3-ol can be important for the efficiency and yield of the final fungicidal product. google.com
Beyond its role in fungicide production, 1-(4-chlorophenyl)pyrazol-3-ol is also a documented intermediate in the development of certain tetrazolinone-based pesticides. google.com Tetrazolinone compounds are another class of agrochemicals recognized for their pesticidal activity. The pyrazole moiety derived from this intermediate is incorporated into the final molecular structure to confer the desired biological effect. Patent literature demonstrates its use as a starting material for creating complex tetrazolinone derivatives intended for crop protection. google.com
Potential in Functional Materials and Dyes (General Pyrazolones)
The broader class of compounds known as pyrazolones, to which this compound belongs, has significant applications in the field of functional materials and dyes. The chemical architecture of the pyrazolone (B3327878) ring is a versatile scaffold for creating organic pigments and colorants. primachemicals.com
Key features of pyrazolone-based dyes include:
Versatility in Color: By modifying the chemical groups attached to the pyrazolone ring, a wide spectrum of colors can be produced, making them highly adaptable for various applications. primachemicals.com
Good Stability: Many pyrazolone pigments exhibit excellent lightfastness and stability, which is crucial for products exposed to environmental factors like sunlight. primachemicals.com
Broad Industrial Use: These compounds are used extensively in the textile industry for dyeing and printing, in the plastics industry as colorants, and in the formulation of coatings, paints, and printing inks. primachemicals.comnih.gov
Research into pyrazolone dyes involves synthesizing new derivatives through reactions like azo coupling to create novel colors with specific properties for use in materials such as polyester (B1180765) fabrics. researchgate.net Their compatibility with different media, from plastics to liquid inks, and the ability to control their solubility make them a valuable class of compounds for material scientists and industrial chemists. primachemicals.com
Environmental Fate and Transformation Products (e.g., Pyraclostrobin Metabolites)
Given its use in producing high-volume agrochemicals like pyraclostrobin, understanding the environmental behavior of these resulting products is critical. When pyraclostrobin is applied in an agricultural setting, it undergoes transformation into various metabolites and degrades under different environmental conditions.
Pyraclostrobin is stable to hydrolysis but degrades rapidly through photolysis in water, with a half-life of approximately 0.062 days. regulations.gov Its persistence in soil and aquatic environments varies depending on the presence of oxygen.
| Environment | Condition | Half-Life Range (Days) | Reference |
|---|---|---|---|
| Aquatic Metabolism | Aerobic | 7.4 - 25 | regulations.gov |
| Aquatic Metabolism | Anaerobic | 3.3 - 8.5 | regulations.gov |
| Soil Metabolism | Aerobic | 35 - 323 | regulations.gov |
| Soil Metabolism | Anaerobic | 3.0 - 3.1 | regulations.gov |
| Terrestrial Field | N/A | 8.4 - 89 | regulations.gov |
| Maize Plant | Field Conditions | 1.6 - 1.7 | nih.gov |
The degradation of pyraclostrobin in the environment and in biological systems leads to the formation of numerous transformation products, or metabolites. The metabolic pathways often involve changes to the core structure, such as demethoxylation or hydroxylation of the pyrazole and phenyl rings. inchem.org One of the major metabolites studied is BF-500-3, which shows a tendency to increase in concentration in crops like maize shortly after application before decreasing over time. nih.gov
| Metabolite ID | Description/Note | Reference |
|---|---|---|
| BF500-3 | A major degradate with similar soil adsorption to parent compound. | regulations.gov |
| BF500-6 | A major degradate with much higher soil adsorption than parent compound. | regulations.gov |
| 500M02 | Formed by dimerization; identified in humans and rabbits. | who.int |
| 500M78 | Major photodegradation product in water. | fao.org |
| 500M106 | Formed by cleavage of the amide bond; a major pathway in humans. | who.int |
| 500M107 | Formed by conjugation of 500M106 with glucuronic acid. | who.int |
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The current synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, which can be achieved by reacting p-Chlorophenylhydrazine hydrochloride with methyl acrylate (B77674), provides a foundational method. nih.gov However, the future of chemical synthesis is increasingly oriented towards green and sustainable practices. researchgate.net Research in this area should focus on developing new synthetic pathways that are not only high-yielding but also environmentally benign, atom-economical, and operationally simple. researchgate.netcitedrive.com
Key areas for future investigation include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyrazole (B372694) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net
Solvent-Free Reactions: Developing solvent-free or "neat" reaction conditions would significantly reduce the environmental impact by eliminating volatile and often toxic organic solvents. nih.govresearchgate.net
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer high efficiency and atom economy. researchgate.netnih.gov Designing an MCR strategy for this compound could streamline its production. nih.gov
Flow Chemistry: Continuous flow chemistry presents a powerful alternative to traditional batch processing, offering enhanced safety, better control over reaction parameters, and improved scalability. mdpi.com This approach could be particularly beneficial for managing reaction intermediates and improving process efficiency. mdpi.comacs.org
Green Catalysts: Exploration of recyclable, non-toxic, and bio-organic catalysts could replace hazardous reagents, aligning the synthesis with green chemistry principles. citedrive.comnih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Potential Advantages for this compound Synthesis | Key Challenges | Relevant Findings |
|---|---|---|---|
| Conventional Synthesis | Established and understood reaction pathway. | Often requires harsh conditions, long reaction times, and use of hazardous solvents. mdpi.com | A known method involves reacting p-Chlorophenylhydrazine hydrochloride and methyl acrylate. nih.gov |
| Microwave-Assisted | Accelerated reaction rates, improved yields, shorter reaction times. nih.gov | Specialized equipment required; scalability can be a concern. | Proven effective for various pyrazole derivatives. nih.govresearchgate.net |
| Multicomponent Reactions | High atom and step economy, operational simplicity, reduced waste. nih.gov | Requires careful design to bring all reactants together efficiently for the target molecule. | Widely used for creating libraries of bioactive pyrazole compounds. nih.gov |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability and reproducibility. mdpi.com | Higher initial setup cost; optimization of flow parameters required. | A safer strategy for pyrazole synthesis, reducing reaction time from hours to minutes. mdpi.com |
| Green Catalysis | Reduced environmental impact, use of recyclable and non-toxic materials. citedrive.com | Catalyst stability and recovery; may require optimization for specific reactions. | Nano-ZnO has been used as an efficient and recyclable catalyst for pyrazole synthesis. nih.gov |
Comprehensive Mechanistic Elucidation of Biological Activities
Derivatives of 1-(4-chlorophenyl)pyrazole have demonstrated a range of biological effects, including antitumor and antiviral activities. researchgate.netnih.gov For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against the kinase AKT2/PKBβ, a key player in glioma and other cancers. nih.gov However, for this compound specifically, the precise molecular mechanisms underlying its potential bioactivities are largely unknown.
Future research must prioritize:
Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that the compound interacts with is crucial. For example, given the activity of related compounds, screening against a panel of kinases or viral proteins could yield primary targets. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues will help to correlate specific structural features with biological function. researchgate.netmuseonaturalistico.it This will illuminate how modifications to the pyrazole core, the chlorophenyl group, or the methyl substituent affect activity.
Binding Mode Analysis: Techniques such as X-ray crystallography of the compound bound to its biological target can provide atomic-level details of the interaction. This information is invaluable for understanding the mechanism and for guiding the rational design of more potent derivatives. acs.org
Downstream Pathway Analysis: Once a primary target is identified, it is essential to investigate the downstream effects on cellular signaling cascades to fully comprehend the compound's functional consequences.
Exploration of Undiscovered Bioactivity Profiles and Therapeutic Potential
The pyrazole scaffold is a well-established pharmacophore present in drugs with anti-inflammatory, analgesic, and antipsychotic properties. nih.govnih.gov The broad spectrum of biological activities reported for pyrazole derivatives—including antimicrobial, anticancer, antioxidant, and neuroprotective effects—suggests that the therapeutic potential of this compound may be wider than currently known. researchgate.netmuseonaturalistico.it
Future research should systematically screen the compound and its derivatives against a diverse range of biological targets and disease models:
Anticancer Screening: Evaluation against a broad panel of human cancer cell lines is warranted, particularly for cancers where related pyrazoles have shown promise, such as leukemia and glioma. nih.govnih.gov
Anti-inflammatory and Analgesic Assays: Given the history of pyrazoles as nonsteroidal anti-inflammatory drugs (NSAIDs), assessing its ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes is a logical step. nih.gov
Antimicrobial and Antiviral Testing: The compound should be tested against various strains of bacteria, fungi, and viruses, including hepatitis C virus (HCV), for which related compounds have shown inhibitory activity. researchgate.netnih.gov
Neuroactivity Profiling: Exploring potential effects on central nervous system targets could uncover novel applications in treating neurological or psychiatric disorders. nih.gov
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry is an indispensable tool for accelerating drug discovery by providing insights into molecular properties and interactions. eurasianjournals.com Techniques like molecular docking, quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations can be powerfully applied to the this compound scaffold. eurasianjournals.comnih.gov
Key computational approaches for future work include:
Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound and its analogues within the active site of a known or hypothesized biological target, such as a kinase or viral enzyme. nih.govresearchgate.net This can help prioritize which derivatives to synthesize.
3D-QSAR Modeling: By developing models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can create a 3D map that shows which steric and electronic properties are critical for biological activity. nih.gov This provides a clear strategy for designing more potent compounds. nih.gov
Molecular Dynamics Simulations: MD simulations can explore the dynamic behavior of the compound when bound to its target, providing a more realistic view of the interaction stability and conformational changes over time. eurasianjournals.com
Machine Learning and AI: Leveraging machine learning algorithms to analyze large datasets of pyrazole derivatives can help predict the bioactivity of novel, unsynthesized compounds, further accelerating the design-synthesis-test cycle. eurasianjournals.com
Table 2: Computational Strategies for Derivative Design
| Computational Method | Application to this compound | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding modes in targets like kinases (e.g., AKT2) or viral proteins. acs.orgnih.gov | Identification of key binding interactions and prioritization of derivatives for synthesis. |
| 3D-QSAR (CoMFA/CoMSIA) | Develop models based on a series of synthesized analogues and their measured bioactivity. nih.gov | A predictive model and 3D contour maps guiding where to add or modify functional groups to enhance activity. |
| Density Functional Theory (DFT) | Calculate electronic properties, such as orbital energies and charge distribution. eurasianjournals.comresearchgate.net | Insight into the compound's reactivity and electronic structure, aiding in mechanistic studies. |
| Molecular Dynamics (MD) | Simulate the compound-protein complex over time in a solvated environment. eurasianjournals.com | Assessment of binding stability, conformational flexibility, and the role of water molecules in the binding site. |
Scale-up and Industrial Production Considerations for Highly Purified Forms
Transitioning a promising compound from a laboratory curiosity to a commercially viable product presents significant challenges related to scale-up, purification, and cost-effectiveness. For this compound, which is an important intermediate for commercial pesticides, achieving high purity on an industrial scale is critical. google.com
Future research and development must address:
Process Optimization and Scalability: The synthetic route must be optimized for large-scale production, focusing on minimizing steps, maximizing yield, and ensuring process safety, especially if hazardous reagents like hydrazine (B178648) are used. acs.org The adoption of continuous manufacturing could offer a safer and more efficient alternative to batch processing. acs.org
Purification and Impurity Profiling: A significant challenge in the production of 1-(4-chlorophenyl)pyrazol-3-ol is achieving the required purity (e.g., >98%) as impurities can affect the quality of the final product. google.com Research into advanced crystallization techniques is needed to effectively remove by-products. google.com
Polymorph Control: The compound is known to exist in different crystalline forms, or polymorphs. google.com Since different polymorphs can have different physical properties (e.g., solubility, stability), it is crucial to develop processes that consistently produce a single, stable polymorph. A patented process describes using specific solvents like anisole (B1667542) to isolate the stable polymorph I. google.com
Q & A
Q. What experimental design optimizes the study of structure-activity relationships (SAR) for fungicidal activity?
- Methodological Answer : Synthesize analogs with substitutions on the chlorophenyl ring (e.g., -F, -NO2) and pyrazole moiety. Use Design Expert software to create a response surface methodology (RSM) matrix, varying substituent positions and steric parameters. Assess fungicidal activity (EC50) and model SAR via partial least squares (PLS) regression to identify critical substituent contributions .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How can researchers investigate environmental degradation pathways of this compound?
- Methodological Answer : Perform photolysis studies using a solar simulator (300–800 nm) in aqueous solutions (pH 5–9). Analyze degradation products via LC-MS/MS (Q-TOF) and quantify half-lives. For soil metabolism, use -labeled compound in microcosms, followed by radio-TLC and CO2 trapping to track mineralization rates .
Data Contradiction & Analysis
Q. How to reconcile discrepancies in reported toxicity profiles across cell lines?
- Methodological Answer : Re-evaluate cytotoxicity assays (MTT/Resazurin) under standardized conditions (e.g., 48h exposure, 10% FBS). Include positive controls (e.g., staurosporine) and normalize to cell confluency (via IncuCyte imaging). Perform transcriptomic analysis (RNA-seq) on discrepant cell lines to identify differential expression in apoptosis pathways (e.g., Bcl-2, caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
